molecular formula C4H9NO2 B14494747 1-Hydroxy-1-(methylamino)propan-2-one CAS No. 64821-55-2

1-Hydroxy-1-(methylamino)propan-2-one

Cat. No.: B14494747
CAS No.: 64821-55-2
M. Wt: 103.12 g/mol
InChI Key: XSCYAVDAJZFUHI-UHFFFAOYSA-N
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Description

1-Hydroxy-1-(methylamino)propan-2-one is a propan-2-one derivative featuring a hydroxy group and a methylamino substituent at the C1 position. These compounds are synthesized via methods like conventional organic reactions or microwave-assisted techniques and are studied for their pharmacological and chemical characteristics .

Properties

CAS No.

64821-55-2

Molecular Formula

C4H9NO2

Molecular Weight

103.12 g/mol

IUPAC Name

1-hydroxy-1-(methylamino)propan-2-one

InChI

InChI=1S/C4H9NO2/c1-3(6)4(7)5-2/h4-5,7H,1-2H3

InChI Key

XSCYAVDAJZFUHI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(NC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hydroxy-1-(methylamino)propan-2-one can be synthesized through the reductive amination of 1-hydroxy-1-phenylpropan-2-one with methylamine. The reaction is typically carried out in the presence of a catalyst such as platinum or palladium . The process involves the formation of a Schiff base intermediate, which is subsequently reduced to yield the desired product.

Industrial Production Methods: Industrial production of 1-Hydroxy-1-(methylamino)propan-2-one often involves the use of ephedrine or pseudoephedrine as starting materials. These compounds are oxidized using reagents like potassium permanganate or potassium dichromate in an acidic medium . The resulting product is then subjected to reductive amination to obtain 1-Hydroxy-1-(methylamino)propan-2-one.

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxy-1-(methylamino)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form secondary amines or alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, potassium dichromate, and other strong oxidizing agents in acidic or basic conditions.

    Reduction: Hydrogen gas in the presence of platinum or palladium catalysts.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Secondary amines, alcohols.

    Substitution: Halogenated derivatives, alkylated derivatives.

Scientific Research Applications

1-Hydroxy-1-(methylamino)propan-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: Studied for its effects on biological systems, including its stimulant properties and potential therapeutic applications.

    Medicine: Investigated for its potential use in treating conditions such as attention deficit hyperactivity disorder (ADHD) and narcolepsy.

    Industry: Utilized in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of 1-Hydroxy-1-(methylamino)propan-2-one involves its interaction with the central nervous system. It acts as a stimulant by increasing the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. This leads to enhanced alertness, energy, and mood. The compound’s molecular targets include monoamine transporters and receptors, which play a crucial role in its pharmacological effects .

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Method Biological Activity Reference
1-Hydroxy-1-(4-methoxyphenyl)propan-2-one C₁₀H₁₂O₃ 180.2 4-Methoxyphenyl, hydroxy Not specified Not reported
3-MMC C₁₁H₁₃NO 175.2 3-Methylphenyl, methylamino Not specified Stimulant, neuromuscular modulation
1-(3-Chlorophenyl)-1-(methylamino)propan-2-one C₉H₁₀ClNO 183.5 3-Chlorophenyl, methylamino Not specified Not reported
1-Cyclopropyl-1-(methylamino)propan-2-one C₇H₁₁NO 125.17 Cyclopropyl, methylamino Microwave-assisted Model for DFT studies
(R)-1-Hydroxy-1-(3-hydroxyphenyl)propan-2-one C₉H₁₀O₃ 166.17 3-Hydroxyphenyl, chiral hydroxy Not specified Pharmaceutical intermediate

Key Research Findings

  • Synthetic Methods : Microwave irradiation (method B) enhances reaction efficiency for cyclopropyl analogs compared to conventional methods .
  • Structural Insights : Hydroxy and methoxy groups on aromatic rings influence electronic properties and reactivity, as seen in NMR and DFT studies .

Notes

  • Data Limitations: Direct data on 1-Hydroxy-1-(methylamino)propan-2-one are absent in the provided evidence; comparisons rely on structural analogs.
  • Synthesis Variability : Methods differ significantly between compounds (e.g., microwave vs. conventional), affecting yield and purity.
  • Biological Activity : Many analogs lack detailed pharmacological profiles, highlighting the need for further research.

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